
Stevioside
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Übersicht
Beschreibung
Stevioside is a glycoside derived from the leaves of the Stevia rebaudiana plant, which is native to South America . It is known for its intense sweetness, being approximately 300 times sweeter than sucrose . This compound is a non-caloric sweetener, making it a popular choice for those seeking to reduce sugar intake without sacrificing sweetness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stevioside can be extracted from the leaves of Stevia rebaudiana through a series of steps involving water extraction, filtration, and crystallization . The leaves are first dried and then subjected to water extraction to obtain a crude extract. This extract is then filtered to remove impurities and concentrated. The concentrated extract undergoes crystallization to yield pure this compound .
Industrial Production Methods: In industrial settings, the extraction process is scaled up using large-scale filtration and crystallization equipment. Advanced techniques such as hydrophilic interaction liquid chromatography (HILIC) are employed to purify this compound to high levels of purity . The use of strong anion exchange resins, such as IRA458, has been shown to be effective in separating this compound from other steviol glycosides .
Analyse Chemischer Reaktionen
Types of Reactions: Stevioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic conditions to yield steviol and glucose.
Oxidation: this compound can be oxidized using strong oxidizing agents to produce steviol.
Glycosylation: Enzymatic glycosylation can convert this compound to rebaudioside A by adding glucose units.
Major Products:
Hydrolysis: Steviol and glucose.
Oxidation: Steviol.
Glycosylation: Rebaudioside A.
Wissenschaftliche Forschungsanwendungen
1.1. Antihyperglycemic Effects
Stevioside has been extensively studied for its ability to lower blood glucose levels in diabetic patients. Research indicates that this compound can enhance insulin secretion and improve glucose tolerance. For instance, a study involving type 2 diabetic patients showed that administration of 750 mg/day of this compound for three months resulted in better maintenance of fasting blood glucose levels compared to a placebo group . Additionally, this compound has been shown to stimulate glucose uptake in muscle tissues by increasing the synthesis of GLUT-4, a key glucose transporter .
1.2. Antihypertensive Properties
Numerous clinical trials have investigated the impact of this compound on blood pressure regulation. A systematic review highlighted that this compound could lead to significant reductions in both systolic and diastolic blood pressure among hypertensive individuals . One notable study reported that a daily dose of 1500 mg of this compound resulted in measurable decreases in blood pressure within one week of treatment .
2.1. Mechanisms of Action
This compound exerts its pharmacological effects through various mechanisms:
- Insulin Modulation : It enhances insulin sensitivity and secretion, which is beneficial for managing diabetes .
- Blood Pressure Regulation : It may influence vascular function and reduce peripheral resistance, contributing to its antihypertensive effects .
- Anti-inflammatory Effects : this compound possesses anti-inflammatory properties, which may further support its role in chronic disease management .
3.1. Genotoxicity Studies
Extensive research has indicated that this compound is non-genotoxic, with studies showing no adverse effects on genetic material across various test systems . This safety profile is crucial for its acceptance as a food additive and therapeutic agent.
3.2. Side Effects
While generally well-tolerated, some studies have reported mild gastrointestinal issues such as abdominal fullness and dizziness associated with high doses of this compound . However, these side effects are relatively rare compared to synthetic sweeteners.
Stability and Use in Food Products
This compound's stability under various conditions makes it an attractive option for food manufacturers. Research has demonstrated that this compound maintains its sweetness and efficacy in carbonated beverages and other food products without significant degradation over time . Its zero glycemic index further enhances its appeal as a sugar substitute for diabetics.
Case Studies
Study | Participants | Dosage | Duration | Findings |
---|---|---|---|---|
Jeppesen et al., 2002 | 168 hypertensive subjects | 1500 mg/day | 2 years | Significant reduction in systolic and diastolic blood pressure |
Gougeon et al., 2004 | 49 hyperlipidemic volunteers | 200 mg/day | 3 months | No hypolipidemic effect observed |
Chan et al., 2003 | Type 2 diabetics | 750 mg/day | 3 months | Improved fasting blood glucose levels compared to placebo |
Wirkmechanismus
Stevioside exerts its effects through several molecular pathways. It interacts with the TRPM5 protein channel, potentiating the signal from sweet and bitter taste receptors . This interaction amplifies the taste sensation of other sweet, bitter, and umami compounds . Additionally, this compound has been shown to increase insulin secretion by directly acting on pancreatic β-cells . It also lowers gluconeogenesis by decreasing the expression of the phosphoenolpyruvate carboxykinase gene in the liver .
Vergleich Mit ähnlichen Verbindungen
Stevioside is one of several steviol glycosides found in Stevia rebaudiana. Other similar compounds include:
Rebaudioside A: Known for its superior taste profile compared to this compound, with less bitterness.
Rebaudioside C: Another steviol glycoside with a slightly different sweetness profile.
Dulcoside A: A minor steviol glycoside with a unique taste profile.
Uniqueness of this compound: this compound is unique due to its high sweetness intensity and its ability to be used as a non-caloric sweetener. Its molecular structure, which includes multiple glucose units attached to a diterpene backbone, contributes to its distinct taste and functional properties .
Eigenschaften
CAS-Nummer |
57817-89-7 |
---|---|
Molekularformel |
C38H60O18 |
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,10R,13S)-13-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18+,19+,20?,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31?,32?,33?,35+,36+,37+,38-/m0/s1 |
InChI-Schlüssel |
UEDUENGHJMELGK-NWBQOZHJSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Isomerische SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Aussehen |
Solid powder |
melting_point |
238 - 239 °C |
Key on ui other cas no. |
57817-89-7 |
Physikalische Beschreibung |
White to light yellow powder, approximately between 200 and 300 times sweeter than sucrose Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Freely soluble to slightly soluble in water 1.25 mg/mL |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
steviol glycoside stevioside |
Herkunft des Produkts |
United States |
Q1: How does stevioside affect blood glucose levels?
A1: Research suggests that this compound may exert its antihyperglycemic effects through multiple mechanisms. In type 2 diabetic rats, this compound has been shown to:
- Enhance insulin secretion: this compound directly stimulates insulin release from pancreatic beta cells. [, ]
- Improve insulin sensitivity: this compound appears to enhance insulin signaling and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. [, , ]
- Suppress glucagon secretion: this compound may reduce glucagon release from pancreatic alpha cells, further contributing to its blood glucose-lowering effects. []
Q2: Does this compound impact inflammation?
A2: Studies indicate that this compound possesses anti-inflammatory properties. Research in cell cultures and animal models suggests that this compound can:
- Suppress pro-inflammatory cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, key mediators of inflammation. [, , ]
- Modulate inflammatory signaling pathways: this compound has demonstrated the ability to inhibit the NF-κB pathway, a central regulator of inflammation. [, ]
- Protect against LPS-induced inflammation: this compound has shown protective effects against inflammation induced by lipopolysaccharide (LPS), a bacterial toxin known to trigger a strong immune response. [, , ]
Q3: What are the potential benefits of this compound in myocardial fibrosis?
A3: Research suggests that this compound might protect against myocardial fibrosis. In a study using isoproterenol-induced myocardial fibrosis in mice, this compound was shown to:
- Reduce collagen accumulation: this compound administration attenuated the buildup of collagen, a hallmark of fibrosis, in heart tissue. []
- Inhibit TGF-β1/Smad signaling: this compound suppressed the transforming growth factor-β1 (TGF-β1) signaling pathway, a key driver of fibrosis. []
- Enhance antioxidant defenses: this compound increased the activity of antioxidant enzymes in heart tissue, potentially protecting against oxidative stress associated with fibrosis. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C38H60O18, and its molecular weight is 804.88 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, studies often use techniques like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) to identify and quantify this compound. [] Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to confirm the structure of this compound. []
Q6: How do different steviol glycosides compare in terms of sweetness and taste profile?
A6: this compound is one of the main sweet glycosides found in Stevia rebaudiana along with other glycosides like rebaudioside A (Reb A). While both contribute to the sweet taste, they differ in their taste profiles. This compound is known to have a bitter aftertaste, which is less pronounced in Reb A. The ratio of these glycosides influences the overall taste of stevia-based sweeteners. [, ] Research focuses on modifying the steviol glycoside profile to achieve a more favorable taste. [, ]
Q7: Are there any formulation strategies to improve the properties of this compound?
A7: Research explores different approaches to enhance this compound applications:
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